molecular formula C20H25NO B010133 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol CAS No. 103290-89-7

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol

Cat. No. B010133
Key on ui cas rn: 103290-89-7
M. Wt: 295.4 g/mol
InChI Key: GWEATAQTNLRXBM-UHFFFAOYSA-N
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Patent
US04623728

Procedure details

To a stirred solution of 15.2 g (0.049 mole) of 1-(3-phenylpropyl)-3-(3-methoxyphenyl)piperidine from Preparation 1 in 75 ml of glacial acetic acid was added 150 g of 48% aqueous hydrobromic acid. The reaction mixture was heated at 120° C. for 2.5 hours and then it was poured onto ice. The resulting mixture was basified with sodium carbonate and then it was extracted with ethyl acetate. The extracts were washed with water, followed by sodium chloride solution, and then they were dried and evaporated to give 17.2 g of crude product as a tan solid. Purification by recrystallization from a mixture of ethyl acetate/hexane/triethylamine (5:5:0.5) gave 4.0 g (28%) of the title compound, m.p. 119°-120° C.
Name
1-(3-phenylpropyl)-3-(3-methoxyphenyl)piperidine
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH2:13][CH:12]([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([O:22]C)[CH:17]=3)[CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[C:1]1([CH2:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH2:13][CH:12]([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([OH:22])[CH:17]=3)[CH2:11]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
1-(3-phenylpropyl)-3-(3-methoxyphenyl)piperidine
Quantity
15.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN1CC(CCC1)C1=CC(=CC=C1)OC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
it was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
it was extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
they were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 17.2 g of crude product as a tan solid
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of ethyl acetate/hexane/triethylamine (5:5:0.5)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCN1CC(CCC1)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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